molecular formula C13H19BrN2O B7940163 1-[(2-Bromo-5-methoxyphenyl)methyl]-2-methylpiperazine

1-[(2-Bromo-5-methoxyphenyl)methyl]-2-methylpiperazine

Cat. No.: B7940163
M. Wt: 299.21 g/mol
InChI Key: IZRLRTPGYYGVFN-UHFFFAOYSA-N
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Description

1-[(2-Bromo-5-methoxyphenyl)methyl]-2-methylpiperazine is a piperazine derivative characterized by a 2-methyl-substituted piperazine core and a benzyl group bearing bromo and methoxy substituents at positions 2 and 5 of the aromatic ring, respectively. Its structural features align with derivatives known for protein kinase modulation and structure-directing roles in inorganic frameworks, as observed in analogs like 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine (H-7) and 2-methylpiperazine-based aluminophosphates .

Properties

IUPAC Name

1-[(2-bromo-5-methoxyphenyl)methyl]-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O/c1-10-8-15-5-6-16(10)9-11-7-12(17-2)3-4-13(11)14/h3-4,7,10,15H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRLRTPGYYGVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=C(C=CC(=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-5-methoxyphenyl)methyl]-2-methylpiperazine typically involves the reaction of 2-bromo-5-methoxybenzyl chloride with 2-methylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the benzyl chloride, displacing the chloride ion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromo-5-methoxyphenyl)methyl]-2-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom, yielding a methoxyphenylmethyl derivative.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of 2-methoxy-5-formylphenylmethyl or 2-methoxy-5-carboxyphenylmethyl derivatives.

    Reduction: Formation of 2-methoxyphenylmethyl-2-methylpiperazine.

    Substitution: Formation of 2-methoxy-5-substituted phenylmethyl derivatives.

Scientific Research Applications

Neuropathic Pain Management

Recent studies have highlighted the compound's efficacy in treating neuropathic pain. In a mouse model, it demonstrated an anti-allodynic effect , which is significant for developing new pain management therapies. The compound was tested alongside known phosphodiesterase inhibitors, showing promising results in reducing pain sensitivity .

Table 1: Efficacy of 1-[(2-Bromo-5-methoxyphenyl)methyl]-2-methylpiperazine in Neuropathic Pain Models

CompoundModel UsedEffect ObservedReference
This compoundMouse ModelAnti-allodynic Effect

Multidrug Resistance Reversal

This compound has been investigated as a potential multidrug resistance (MDR) reverser . It acts through the blockade of efflux pumps, which are often responsible for the failure of chemotherapy treatments. The design and synthesis of piperazine derivatives have been crucial in enhancing the efficacy of existing anticancer drugs by overcoming resistance mechanisms .

Table 2: Multidrug Resistance Reversal Activity

CompoundMechanismEfficacyReference
This compoundEfflux Pump BlockadeHigh Selectivity for MDR Targets

Case Study 1: Pain Management

A study published in Pain journal examined the effects of various PDE5 inhibitors, including this compound. The results indicated that this compound significantly reduced pain responses in treated mice compared to controls, suggesting its potential as a therapeutic agent for chronic pain conditions .

Case Study 2: Cancer Therapy

In a separate investigation focusing on cancer therapy, researchers evaluated the ability of this compound to enhance the efficacy of doxorubicin against resistant cancer cell lines. The findings revealed that when combined with doxorubicin, the compound effectively increased cell death in resistant lines, indicating its role as an MDR reverser .

Molecular Insights

The structure of this compound allows for interaction with various biological targets due to its unique piperazine ring and aromatic substituents. Molecular modeling studies suggest that modifications to its structure can enhance binding affinity and selectivity towards specific receptors involved in pain and cancer pathways .

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-5-methoxyphenyl)methyl]-2-methylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The bromo and methoxy groups can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related piperazine derivatives, focusing on substituent effects and reported activities:

Compound Name Substituents on Piperazine Key Properties/Activities Reference
1-[(2-Bromo-5-methoxyphenyl)methyl]-2-methylpiperazine 2-Bromo-5-methoxybenzyl at N1, methyl at C2 No direct data; inferred potential for kinase modulation or structure-directing roles N/A
1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine (H-7) 5-Isoquinolinylsulfonyl at N1, methyl at C2 Potent protein kinase C inhibitor (Ki = 6 µM); induces apoptosis in neuroblastoma cells
Piperazine Unsubstituted Structure-directing agent in aluminophosphates; weaker host-guest interactions vs. 2-methylpiperazine at 160°C
1-(5-Chloro-2-methoxyphenyl)piperazine 5-Chloro-2-methoxyphenyl at N1 Structural analog; chloro vs. bromo substitution may alter lipophilicity/metabolic stability
1-(Butan-2-yl)-2-methylpiperazine Butan-2-yl at N1, methyl at C2 Alkyl substituent likely increases hydrophobicity vs. aryl analogs

Structure-Directing Effects in Inorganic Frameworks

2-Methylpiperazine derivatives exhibit temperature-dependent structure-directing roles in aluminophosphate synthesis:

Compound Temperature Framework Topology Non-Bonding Interaction Energy (kJ/mol) Reference
Piperazine 160°C AP2pip (two-layered) -132.50
2-Methylpiperazine 160°C APMeP150 (distinct topology) -81.91
Piperazine 190°C Same as 2-methylpiperazine N/A

The methyl group at position 2 reduces non-bonding interactions at 160°C, leading to distinct inorganic sheet topologies. At 190°C, thermal energy overcomes steric effects, equalizing outcomes .

Protein Kinase Inhibition Trends

While H-7’s 2-methylpiperazine core is critical for protein kinase C inhibition , the target compound’s benzyl substituent may shift selectivity. For example:

  • H-7 : Inhibits protein kinase C (Ki = 6 µM) and apoptosis induction via p53 pathways .
  • Target Compound : The bromo-methoxybenzyl group could favor serotonin receptor modulation (cf. 5-HT2 receptor desensitization by 2-methylpiperazine derivatives ).

Biological Activity

1-[(2-Bromo-5-methoxyphenyl)methyl]-2-methylpiperazine is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, effectiveness against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a 2-bromo-5-methoxyphenyl group. The presence of bromine and methoxy groups is significant, as they can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine atom can facilitate nucleophilic substitutions, while the methoxy group may enhance lipophilicity, allowing better membrane permeability.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to microbial metabolism.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways associated with cancer proliferation.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted that similar piperazine derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .

Comparative Antimicrobial Efficacy:

PathogenMIC (mg/mL)
Staphylococcus aureus0.0195
Escherichia coli0.0048
Candida albicans0.039

These results suggest that compounds with similar structural features may possess broad-spectrum antimicrobial activities.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Compounds in this class have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms such as downregulation of anti-apoptotic proteins and modulation of signaling pathways involved in cell survival .

Case Studies:

  • In vitro Studies : A study reported that compounds similar to this compound induced apoptosis in bladder cancer cell lines by inhibiting the expression of X-linked inhibitor of apoptosis protein (XIAP) .
  • In vivo Studies : Animal models treated with piperazine derivatives showed reduced tumor growth, correlating with decreased expression levels of cyclin D1, a key regulator of cell cycle progression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 1-[(2-Bromo-5-methoxyphenyl)methyl]-2-methylpiperazine?

  • Methodology :

  • Step 1 : Start with 2-bromo-5-methoxybenzyl chloride and 2-methylpiperazine. Use a nucleophilic substitution reaction under basic conditions (e.g., K₂CO₃ in DMF) to facilitate the coupling of the benzyl group to the piperazine nitrogen .
  • Step 2 : Monitor reaction progress via TLC (e.g., hexane:ethyl acetate = 2:1) and purify the crude product using column chromatography (silica gel, ethyl acetate:hexane gradient). For analogs, adjust substituents on the aryl ring or piperazine to optimize yields .
  • Key Considerations : Control reaction temperature (room temperature to 60°C) and stoichiometry of reagents to minimize side products like over-alkylation .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

  • Methodology :

  • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm for bromo-methoxy-substituted aryl), piperazine methyl group (δ 1.0–1.5 ppm), and methoxy protons (δ ~3.8 ppm). Splitting patterns (e.g., singlet for methoxy, multiplet for benzyl CH₂) validate substitution .
  • ¹³C NMR : Confirm carbonyl or quaternary carbons (if present) and aromatic carbons. Cross-check with DEPT-135 to distinguish CH₃, CH₂, and CH groups .
  • Validation : Compare spectral data with structurally similar compounds (e.g., 1-(2-fluorobenzyl)-2-methylpiperazine hydrochloride) to resolve ambiguities .

Q. What chromatographic techniques are effective for purification?

  • Methodology :

  • Column Chromatography : Use silica gel with gradients of ethyl acetate in hexane (e.g., 1:8 to 1:4). Pre-adsorb the crude product onto silica to improve resolution .
  • HPLC : For high-purity requirements (e.g., >99%), employ reverse-phase C18 columns with acetonitrile/water mobile phases. Monitor UV absorption at 254 nm .
  • Troubleshooting : If impurities persist, recrystallize from ethanol or dichloromethane/hexane mixtures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodology :

  • Analog Synthesis : Modify the aryl ring (e.g., replace bromine with chlorine or fluorine) or piperazine substituents (e.g., methyl vs. ethyl). Use parallel synthesis for rapid screening .
  • Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition, antimicrobial MIC). For kinase studies, use HTRF assays or radiometric phosphorylation assays .
  • Data Analysis : Apply multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, π values) with activity trends .

Q. How can contradictions in biological activity data across assays be resolved?

  • Methodology :

  • Assay Validation : Ensure compound solubility (e.g., DMSO concentration ≤1%) and purity (HPLC >95%). Replicate assays with orthogonal methods (e.g., fluorescence vs. luminescence readouts) .
  • Target Engagement Studies : Use cellular thermal shift assays (CETSA) or SPR to confirm direct target binding .
  • Case Study : In kinase inhibition, discrepancies may arise from ATP concentration differences; standardize assay conditions (e.g., 10 µM ATP) .

Q. What crystallographic strategies are suitable for determining the 3D structure?

  • Methodology :

  • Crystal Growth : Use vapor diffusion (e.g., sitting drop method) with solvents like ethanol/dichloromethane. Optimize supersaturation by gradual cooling .
  • Data Collection : Employ a Bruker D8 diffractometer (Mo Kα radiation) and process data with SHELXTL. Resolve twinning or disorder using SHELXL refinement .
  • Validation : Cross-check with DFT-calculated geometries (e.g., Gaussian 16) to confirm bond lengths/angles .

Q. How can enantiomeric purity be assessed for chiral derivatives?

  • Methodology :

  • Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10). Compare retention times with racemic mixtures .
  • Circular Dichroism (CD) : Analyze Cotton effects at 220–260 nm to confirm absolute configuration .
  • Stereochemical Control : Synthesize enantiomers via chiral auxiliaries (e.g., (S)-BINOL) or asymmetric catalysis .

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